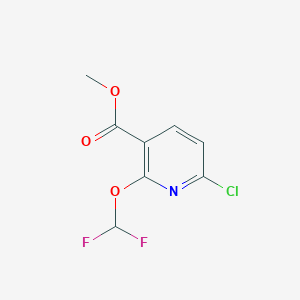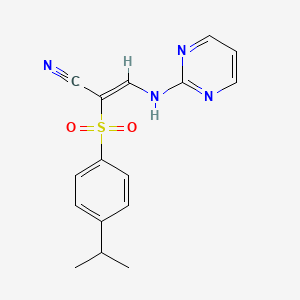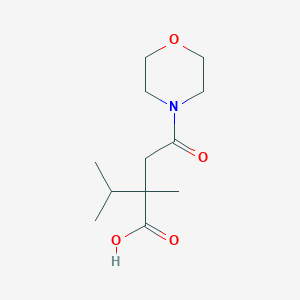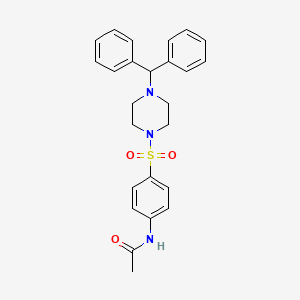![molecular formula C20H23F3N4O3 B2796407 3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775443-36-1](/img/structure/B2796407.png)
3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves several specific synthetic protocols. For instance, the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is complex and can vary based on the specific substituents attached to the pyrimidine ring. The structure of “3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” would include a pyrimidine ring with various substituents, including a trifluoromethyl group, a piperidinyl group, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be diverse and depend on the specific substituents present on the pyrimidine ring. For instance, the compound can undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from complex benzamides, aiming to explore their anti-inflammatory and analgesic properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antineoplastic Applications
Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. This study aimed to determine the main metabolic pathways of Flumatinib in humans after oral administration, revealing significant insights into its biotransformation (Gong, Chen, Deng, & Zhong, 2010).
Chemical Analysis Techniques
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the importance of such analytical techniques in quality control and pharmaceutical research (Ye, Huang, Li, Xiang, & Xu, 2012).
Conversion and Application in Antifungal Products
Oudir et al. (2006) described a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids, in the preparation of potential antifungal products, showcasing the versatility of such compounds in developing new antifungal agents (Oudir, Rigo, Hénichart, & Gautret, 2006).
Antimicrobial Activity
Abdel-rahman, Bakhite, & Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, exploring their antimicrobial activities. This research demonstrates the potential of such compounds in creating effective antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Mechanism of Action
Future Directions
The future directions for research on “3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” and similar compounds could include further exploration of their potential biological activities, such as their antifungal properties , as well as the development of novel synthesis methods .
properties
IUPAC Name |
3,5-dimethoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)27-6-4-14(5-7-27)26-19(28)13-8-15(29-2)10-16(9-13)30-3/h8-11,14H,4-7H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUUNUZBQQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)


![2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2796342.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)

